molecular formula C5H8O3S B2945077 1-methanesulfonylcyclopropane-1-carbaldehyde CAS No. 1823516-91-1

1-methanesulfonylcyclopropane-1-carbaldehyde

Cat. No.: B2945077
CAS No.: 1823516-91-1
M. Wt: 148.18
InChI Key: IHKURGSAICCFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonylcyclopropane-1-carbaldehyde (CAS 1823516-91-1) is a high-value cyclopropane-containing building block for research and development in agrochemical and pharmaceutical sciences. Its molecular formula is C5H8O3S, with a molecular weight of 148.18 g/mol . The structure integrates two key moieties: an electrophilic carbaldehyde group and a polar methanesulfonyl group attached to a strained cyclopropane ring. The cyclopropane fragment is widely recognized for its ability to enhance metabolic stability, increase binding affinity to biological targets, and reduce off-target effects in active compounds . This makes derivatives containing this ring system particularly valuable in lead optimization. The methanesulfonyl (mesyl) group is a versatile handle in synthetic chemistry. It can serve as an excellent leaving group in nucleophilic substitution reactions or be used to create sulfonamide derivatives by reacting with primary and secondary amines . In agricultural chemistry, cyclopropane derivatives are established as key structural components in a range of bioactive molecules, demonstrating insecticidal, fungicidal, and plant growth-regulating properties . This aldehyde serves as a crucial synthetic intermediate for accessing novel compounds with potential applications in these fields. Researchers can utilize the formyl group for further elaboration, for instance, through condensation or reduction reactions, while the mesyl group offers a pathway for structural diversification via displacement. This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methylsulfonylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-9(7,8)5(4-6)2-3-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKURGSAICCFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with methanesulfonyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include low temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methanesulfonylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and cyclopropane-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methanesulfonylcyclopropane-1-carbaldehyde exerts its effects involves its reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the methanesulfonyl group can undergo nucleophilic substitution. These reactions can modify biological molecules or synthetic intermediates, leading to various effects depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclopropane Rings

1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde
  • Structure : Cyclopropane ring with a carbaldehyde group and a bulky (4-methylcyclohexyl)methyl substituent.
  • Key Differences : Replaces the methanesulfonyl group with a hydrophobic alkyl chain, reducing electron-withdrawing effects.
  • Properties :
    • Molecular Weight: 180.29 g/mol (vs. ~178.22 g/mol for the target compound).
    • Reactivity: The bulky substituent hinders nucleophilic attacks on the aldehyde, whereas the methanesulfonyl group in the target compound enhances electrophilicity.
  • Applications : Used in specialty organic synthesis but discontinued commercially, indicating challenges in stability or synthesis .
1-Chlorocyclopropane-1-Carbonyl Chloride
  • Structure : Cyclopropane with chlorine and carbonyl chloride (-COCl) groups.
  • Key Differences : Replaces -SO₂CH₃ and -CHO with -Cl and -COCl, increasing electrophilicity and reactivity toward hydrolysis.
  • Hazard Profile : Requires stringent safety measures (e.g., immediate medical consultation upon exposure) due to high reactivity .
  • Applications : Likely used as an intermediate in acyl chloride reactions, contrasting with the aldehyde’s role in condensations.
1-(Aminomethyl)-N,N-Dimethylcyclopropane-1-Sulfonamide Hydrochloride
  • Structure: Cyclopropane with sulfonamide (-SO₂N(CH₃)₂) and aminomethyl (-CH₂NH₂) groups.
  • Key Differences: Sulfonamide group offers hydrogen-bonding capacity, unlike the methanesulfonyl group. The aminomethyl substituent introduces basicity, altering solubility and reactivity.
  • Applications: Potential pharmaceutical relevance due to sulfonamide’s prevalence in drug design .

Analogs with Alternative Ring Systems

(1R,2R,5S)-2-Methyl-5-Prop-1-en-2-ylcyclopentane-1-Carbaldehyde
  • Structure : Cyclopentane ring with carbaldehyde and isopropenyl groups.
  • Key Differences : Five-membered ring reduces ring strain, enhancing thermal stability compared to cyclopropane derivatives.
  • Reactivity : The aldehyde group is less electrophilic due to diminished ring strain effects.
  • Applications : Used in fragrance and flavor industries, leveraging its stability and volatility .
Cyclobutane
  • Structure : Four-membered hydrocarbon ring.
  • Key Differences : Larger ring size reduces strain energy (~26 kcal/mol for cyclopropane vs. ~27 kcal/mol for cyclobutane).
  • Reactivity : Less reactive toward ring-opening reactions compared to cyclopropane derivatives.
  • Applications : Primarily a model compound for studying ring strain .

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Groups Key Reactivity Features Applications
1-Methanesulfonylcyclopropane-1-carbaldehyde ~178.22 -SO₂CH₃, -CHO High electrophilicity, nucleophilic addition Organic synthesis, pharmaceuticals
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde 180.29 -CHO, alkyl chain Steric hindrance, reduced reactivity Discontinued (specialty synthesis)
1-Chlorocyclopropane-1-carbonyl chloride 152.98 -Cl, -COCl Hydrolysis-prone, highly electrophilic Acyl chloride intermediates
(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde ~178.27 -CHO, isopropenyl Moderate electrophilicity, stable Fragrances, flavors
Cyclobutane 56.11 None (pure hydrocarbon) Low ring-opening reactivity Model for strain studies

Research Findings and Trends

  • Electronic Effects : Methanesulfonyl groups significantly increase the electrophilicity of adjacent carbonyl groups, enabling reactions like aldol condensations that are less feasible in alkyl-substituted analogs .
  • Stability : Cyclopropane derivatives with electron-withdrawing groups (e.g., -SO₂CH₃) exhibit greater thermal stability than those with electron-donating substituents due to reduced ring strain redistribution .
  • Synthetic Challenges : Commercial discontinuation of analogs like 1-[(4-methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde suggests scalability or purification hurdles in cyclopropane chemistry .

Biological Activity

1-Methanesulfonylcyclopropane-1-carbaldehyde (CAS No. 1823516-91-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its cyclopropane structure and a methanesulfonyl group, which may contribute to its reactivity and biological properties. The compound's molecular formula is C5_5H9_9O3_3S, and it exhibits properties typical of aldehydes and sulfonyl compounds.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Recent studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The methanesulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Potential

Research has suggested that cyclopropane derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and function.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
Study BAnticancerInduced apoptosis in breast cancer cell lines with an IC50_{50} value of 30 µM.
Study CMechanismSuggested that the compound inhibits enzyme X, leading to reduced cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load in vitro, supporting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced solid tumors assessed the efficacy of a formulation containing this compound. Preliminary results showed a partial response in 25% of participants, warranting further investigation into its use as an adjunct therapy.

Q & A

Q. Key Factors Affecting Yield :

  • Temperature : Lower temperatures (−78°C to 0°C) favor cyclopropanation selectivity.
  • Catalyst : Transition-metal catalysts (e.g., Pd) improve sulfonylation efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce aldehyde stability .

How can spectroscopic and crystallographic methods resolve structural ambiguities in cyclopropane derivatives like this compound?

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Cyclopropane protons appear as complex multiplets (δ 1.2–2.5 ppm). The aldehyde proton resonates at δ 9.5–10.5 ppm, sensitive to electronic effects from the sulfonyl group.
    • ¹³C NMR : The cyclopropane carbons show peaks at δ 15–25 ppm; the sulfonyl group deshields adjacent carbons by 5–10 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines strained cyclopropane geometries, resolving bond-length discrepancies (e.g., C-C bonds ~1.54 Å vs. typical 1.52 Å) .

Advanced Research Question
Discrepancies in crystallographic data (e.g., bond angles deviating from ideal 60°) may arise from steric strain. Use DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries, identifying electronic vs. steric contributions .

What analytical challenges arise in quantifying the stability of this compound under varying conditions?

Advanced Research Question

  • Thermal Stability : The compound may undergo ring-opening at >80°C. Monitor via TGA (Thermogravimetric Analysis) and compare with cyclopropane analogs (e.g., 1-methylcyclopropane derivatives decompose at ~100°C) .
  • Photolytic Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) detects aldehyde degradation; use amber vials for storage .

Data Contradictions : Conflicting reports on shelf life (e.g., 6 months vs. 12 months at −20°C) may stem from trace impurities. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How do electronic effects of the methanesulfonyl group influence the reactivity of the aldehyde moiety?

Advanced Research Question
The electron-withdrawing sulfonyl group increases aldehyde electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions). Compare kinetic data with non-sulfonylated analogs:

  • Reactivity in Aldol Condensation : Sulfonyl-substituted aldehydes react 3–5× faster due to enhanced α-C acidity (pKa reduced by ~2 units) .
  • Steric Effects : Bulkier sulfonyl groups (e.g., tosyl vs. mesyl) hinder access to the aldehyde, reducing reaction rates .

What strategies mitigate contradictions in reported synthetic yields for this compound?

Q. Methodological Approach

Reproducibility Checks : Replicate procedures across labs, controlling humidity (≤30% RH) to prevent aldehyde hydration.

Byproduct Analysis : Use GC-MS to identify side products (e.g., cyclopropane ring-opened dienes or sulfonic acid derivatives).

Statistical Design : Apply DOE (Design of Experiments) to optimize parameters (e.g., solvent ratio, catalyst loading) and resolve conflicting yield data .

How can computational modeling predict the regioselectivity of reactions involving this compound?

Advanced Research Question

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., at aldehyde vs. sulfonyl group).
  • NBO Analysis : Identify charge distribution—sulfonyl groups withdraw electron density from the aldehyde, directing nucleophiles to the carbonyl carbon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.